![molecular formula C14H17N3O3S B1673953 Hydroxyfasudil CAS No. 105628-72-6](/img/structure/B1673953.png)
Hydroxyfasudil
Overview
Description
Hydroxyfasudil is a small molecule and an experimental drug . It belongs to the class of organic compounds known as isoquinolones and derivatives, which are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . It is a metabolite of fasudil and has been found to exhibit better activity than fasudil .
Synthesis Analysis
Hydroxyfasudil, as a metabolite of fasudil, has been synthesized by Chen et al . Some hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil .Molecular Structure Analysis
The chemical formula of Hydroxyfasudil is C14H17N3O3S . The average weight is 307.368 and the monoisotopic weight is 307.099062115 .Chemical Reactions Analysis
Hydroxyfasudil derivatives such as hydroxyfasudil acetate, hydroxyfasudil phosphate, and 1-methoxyfasudil were designed and synthesized as prodrugs of hydroxyfasudil . The stability of these three compounds was also investigated .Physical And Chemical Properties Analysis
Hydroxyfasudil is a small molecule . The average weight is 307.368 and the monoisotopic weight is 307.099062115 . The chemical formula is C14H17N3O3S .Scientific Research Applications
Neuroprotective Effects on Ischemic Brain Damage
Hydroxyfasudil has demonstrated significant neuroprotective effects in models of cerebral ischemia, improving hemodynamic functions and inhibiting neutrophil-mediated damage. It shows promise in reducing the size of infarct areas and preventing the accumulation of neutrophils, suggesting its utility in stroke therapy by improving neurological functions and offering protection against ischemic brain damage (S. Satoh et al., 2001; S. Satoh et al., 2010).
Cardiovascular Health
Hydroxyfasudil has shown potential in treating cardiovascular diseases by relaxing blood vessels and increasing blood flow. Its application in a canine model of effort angina demonstrated suppression of ST-segment depression, indicating its capability to improve myocardial ischemia through increased regional myocardial blood flow without affecting heart rate or strength (T. Utsunomiya et al., 2001).
Cerebral Vasospasm and Subarachnoid Hemorrhage
The compound has been investigated for its antivasospastic effects following subarachnoid hemorrhage (SAH), showing a significant reversal of vasospasm and reduction in blood viscosity. Its selectivity as a Rho-kinase inhibitor suggests its potential as a therapeutic agent for patients with SAH, contributing to the prevention of cerebral vasospasm and hyperviscosity (S. Satoh et al., 2012).
Immunomodulation and Anti-inflammatory Effects
Explorations into hydroxyfasudil's immunomodulatory and anti-inflammatory effects, particularly in models of experimental autoimmune encephalomyelitis (EAE), have shown its capability to ameliorate demyelination, reduce cell infiltration in the spinal cord, and adjust the balance of pro- and anti-inflammatory cytokines. This suggests its applicability in the treatment of autoimmune and inflammatory diseases (J. Wang et al., 2019).
Mechanisms of Action and Cellular Effects
Research into hydroxyfasudil's mechanisms of action has revealed its ability to relax the basilar artery by disinhibiting myosin light chain phosphatase through the inhibition of Rho-associated kinase (ROCK), dependent on intracellular ATP concentration. This underscores its vascular protective effects and potential benefits in cerebral ischemia (K. Nakamura et al., 2001).
Safety And Hazards
properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147222 | |
Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxyfasudil | |
CAS RN |
105628-72-6 | |
Record name | Hydroxyfasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | HA 1100 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyfasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04707 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYFASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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